molecular formula C9H13N3O2 B13343318 Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B13343318
M. Wt: 195.22 g/mol
InChI Key: RZLWBVPLKFIWBA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate is unique due to its specific structural features and the presence of the ester group, which allows for further functionalization. This compound’s versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-12-4-3-7-6(5-12)8(11-10-7)9(13)14-2/h3-5H2,1-2H3,(H,10,11)

InChI Key

RZLWBVPLKFIWBA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)C(=O)OC

Origin of Product

United States

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